molecular formula C9H10Cl3N3O B12301723 Guanfacine-alpha,alpha-d2 HCl

Guanfacine-alpha,alpha-d2 HCl

Cat. No.: B12301723
M. Wt: 284.6 g/mol
InChI Key: DGFYECXYGUIODH-YLENYTFQSA-N
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Description

Guanfacine-alpha,alpha-d2 HCl is a deuterated form of guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist. This compound is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of guanfacine due to its enhanced stability and resistance to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Guanfacine-alpha,alpha-d2 HCl involves the deuteration of guanfacine hydrochloride. The synthesis typically starts with 2,6-dichlorophenylacetic acid as the raw material. The process involves several steps, including catalyzing and condensing, ammonolysis, and purification . The reaction conditions are designed to be gentle and environmentally friendly, reducing energy consumption and minimizing pollution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as precision weighing and packaging to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanfacine-alpha,alpha-d2 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Guanfacine-alpha,alpha-d2 HCl has a wide range of scientific research applications:

Mechanism of Action

Guanfacine-alpha,alpha-d2 HCl exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors. This stimulation inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These actions enhance the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, the stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines, which are associated with learning and memory .

Comparison with Similar Compounds

Guanfacine-alpha,alpha-d2 HCl is compared with other alpha-2 adrenergic receptor agonists such as clonidine and methyldopa:

    Clonidine: Both guanfacine and clonidine are used to treat ADHD and hypertension. .

    Methyldopa: Methyldopa is primarily used for hypertension, especially in pregnant women.

List of Similar Compounds

Properties

Molecular Formula

C9H10Cl3N3O

Molecular Weight

284.6 g/mol

IUPAC Name

2,2-dideuterio-N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2;

InChI Key

DGFYECXYGUIODH-YLENYTFQSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)N=C(N)N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Origin of Product

United States

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